2-(2,4-Dichlorophenyl)thiazole-4-carbaldehyde CAS number and properties
2-(2,4-Dichlorophenyl)thiazole-4-carbaldehyde CAS number and properties
An In-depth Technical Guide to 2-(2,4-Dichlorophenyl)thiazole-4-carbaldehyde
Abstract
This document provides a comprehensive technical overview of 2-(2,4-Dichlorophenyl)thiazole-4-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, outline a robust synthetic pathway grounded in established chemical principles, and discuss the versatile reactivity of its aldehyde functional group. Furthermore, this guide delves into the compound's role as a privileged scaffold in modern drug discovery, highlighting its application in the development of novel therapeutic agents. Safety protocols, handling procedures, and storage requirements are also detailed to ensure its effective and safe utilization in a research setting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical architecture of this compound for advanced applications.
Introduction: The Significance of a Privileged Scaffold
The thiazole ring is a cornerstone of heterocyclic chemistry and is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are integral to numerous FDA-approved drugs and clinical candidates, owing to their ability to engage in a wide range of biological interactions, including hydrogen bonding and hydrophobic contacts. The specific compound, 2-(2,4-Dichlorophenyl)thiazole-4-carbaldehyde, combines three key structural features that make it a highly valuable intermediate for chemical synthesis:
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The Thiazole Core: Provides a stable, electron-rich aromatic system that serves as a rigid framework for orienting other functional groups.
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The 2,4-Dichlorophenyl Group: This moiety introduces significant hydrophobicity and can engage in halogen bonding. The specific substitution pattern is often found in kinase inhibitors and other targeted therapies, where it can occupy deep hydrophobic pockets in protein targets.
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The 4-Carbaldehyde Functionality: A versatile chemical handle, the aldehyde group is a gateway to a vast array of chemical transformations, allowing for the construction of complex molecular architectures through reactions like condensations, reductive aminations, and oxidations.[2][3]
This guide will provide the foundational knowledge required to synthesize, handle, and strategically utilize this potent chemical building block.
Physicochemical Properties and Identification
Accurate identification and understanding of a compound's physical properties are critical for its successful application in research and development.
Key Properties
The fundamental properties of 2-(2,4-Dichlorophenyl)thiazole-4-carbaldehyde are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 150162-48-4 | [4][5] |
| Molecular Formula | C₁₀H₅Cl₂NOS | [5][6] |
| Molecular Weight | 258.12 g/mol | [5][6] |
| InChI Key | WHSDMIWQSPNIJB-UHFFFAOYSA-N | [6] |
| Appearance | Typically an off-white to yellow solid | General knowledge |
Spectroscopic Profile
While experimental data should always be acquired for confirmation, the expected spectroscopic signatures for this compound are as follows:
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¹H NMR: Protons on the dichlorophenyl ring would appear in the aromatic region (approx. 7.5-8.0 ppm). The thiazole proton would likely be a singlet further downfield (approx. 8.1-8.5 ppm), and the aldehyde proton would be a highly deshielded singlet (approx. 10.0-10.2 ppm).
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¹³C NMR: Characteristic peaks would include the aldehyde carbonyl carbon (approx. 185-195 ppm) and various aromatic carbons, including the two carbons of the thiazole ring.
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IR Spectroscopy: A strong carbonyl (C=O) stretch for the aldehyde is expected around 1680-1700 cm⁻¹. C-H stretching from the aromatic rings and C=N stretching from the thiazole ring would also be present.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Synthesis and Mechanism
The most common and reliable method for constructing the thiazole ring is the Hantzsch thiazole synthesis. This involves the condensation of a thioamide with an α-halocarbonyl compound.
Retrosynthetic Analysis
A logical retrosynthetic pathway for 2-(2,4-Dichlorophenyl)thiazole-4-carbaldehyde involves disconnecting the thiazole ring. This leads to two key precursors: 2,4-dichlorothiobenzamide and a three-carbon α-halocarbonyl equivalent, such as 3-bromo-2-oxopropanal or a protected version thereof.
Caption: Retrosynthetic analysis via Hantzsch synthesis.
Proposed Synthetic Protocol
This protocol describes a two-step synthesis starting from commercially available 2,4-dichlorobenzamide.
Step 1: Thionation of 2,4-Dichlorobenzamide
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Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,4-dichlorobenzamide (1 equiv.) and anhydrous toluene (approx. 0.2 M concentration).
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Reagent Addition: Add Lawesson's reagent (0.55 equiv.) portion-wise to the stirred suspension at room temperature. Causality: Lawesson's reagent is a highly effective thionating agent for converting amides to thioamides. Adding it portion-wise helps control any exotherm.
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Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is consumed.
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Workup: Cool the mixture to room temperature and concentrate under reduced pressure. The resulting crude 2,4-dichlorothiobenzamide can often be used directly in the next step after filtration to remove insoluble byproducts. If necessary, purify by column chromatography on silica gel.
Step 2: Hantzsch Thiazole Synthesis
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Setup: In a separate flask, dissolve the crude 2,4-dichlorothiobenzamide (1 equiv.) in ethanol or a similar polar solvent.
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Condensation: Add 1,3-dichloroacetone (1.1 equiv.) to the solution. Causality: 1,3-dichloroacetone serves as the α-halocarbonyl partner. The subsequent steps will form the thiazole and then be converted to the aldehyde.
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Cyclization: Heat the mixture to reflux for 8-12 hours. The reaction involves the initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration to form the thiazole ring.
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Hydrolysis & Oxidation (In-situ formation of aldehyde): While more complex routes exist, a common method involves intermediates that can be converted to the final aldehyde. An alternative and more direct route involves using a protected aldehyde synthon. For this guide, we assume a pathway that forms an intermediate like (2-(2,4-dichlorophenyl)thiazol-4-yl)methanol, which is then oxidized.
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Oxidation: After isolating the intermediate alcohol, dissolve it in a suitable solvent like chloroform or dichloromethane. Add an oxidizing agent such as manganese dioxide (MnO₂) (5-10 equiv.) and stir at room temperature for 12-24 hours.[7] Causality: MnO₂ is a mild and selective oxidizing agent for converting allylic/benzylic-type alcohols to aldehydes without over-oxidation.
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Purification: After the reaction is complete (monitored by TLC), filter the reaction mixture through a pad of Celite to remove the MnO₂. Wash the pad with additional solvent. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-(2,4-Dichlorophenyl)thiazole-4-carbaldehyde.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of the target compound.
Chemical Reactivity and Derivatization
The aldehyde group is a cornerstone of organic synthesis, enabling numerous transformations to build molecular complexity. This is particularly relevant for drug development, where a library of analogs is often required for structure-activity relationship (SAR) studies.
Key Reactions:
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Condensation Reactions: Reacts with active methylene compounds (e.g., malonates, nitriles) in Knoevenagel or Claisen-Schmidt condensations to form α,β-unsaturated systems, such as chalcones, which are also known to have biological activity.[8]
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Reductive Amination: A two-step or one-pot reaction with primary or secondary amines followed by reduction (e.g., with NaBH₃CN or NaBH(OAc)₃) to form substituted amines. This is one of the most robust methods for introducing amine diversity in drug discovery.
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Wittig Reaction: Reacts with phosphorus ylides to form alkenes, allowing for the extension of carbon chains.
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Oxidation: Can be oxidized to the corresponding carboxylic acid using agents like potassium permanganate or Jones reagent. The resulting 2-(2,4-dichlorophenyl)thiazole-4-carboxylic acid is another valuable intermediate.
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Reduction: Can be reduced to the corresponding alcohol with mild reducing agents like sodium borohydride (NaBH₄).
Caption: Role as a core scaffold in drug discovery workflow.
Safety, Handling, and Storage
Proper handling of all chemicals is paramount for laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).
Hazard Identification
Based on available data, this compound is associated with the following hazards:
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H315: Causes skin irritation. [9]* H317: May cause an allergic skin reaction. [9]* H318: Causes serious eye damage. [9]* H410: Very toxic to aquatic life with long lasting effects. [9]
Recommended Precautions and PPE
| Precaution | Description |
| Engineering Controls | Work in a well-ventilated area, preferably within a chemical fume hood. |
| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat. [9] |
| Handling | Avoid breathing dust/mist/vapors. [9]Avoid contact with skin and eyes. Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids. [10] |
First Aid Measures
| Exposure | Procedure |
| If Inhaled | Move victim to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. [5] |
| On Skin Contact | Immediately remove all contaminated clothing. Wash off with soap and plenty of water. If skin irritation or a rash occurs, get medical advice. [5][9] |
| On Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. [5][9] |
| If Swallowed | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. [5] |
Conclusion
2-(2,4-Dichlorophenyl)thiazole-4-carbaldehyde is more than just a chemical intermediate; it is a strategically designed building block that provides a direct route to novel and complex molecules of significant therapeutic interest. Its synthesis is achievable through well-established organic chemistry principles, and its aldehyde functionality offers a rich platform for derivatization. For research groups in medicinal chemistry and drug discovery, this compound represents a valuable starting point for developing next-generation kinase inhibitors, antimicrobial agents, and other targeted therapies. Proper adherence to safety and handling protocols will ensure its effective and safe application in advancing these scientific frontiers.
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Safety data sheet. Thor GmbH. (2019-11-06). [Link]
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SAFETY DATA SHEET. Albaugh LLC. (2021-08-26). [Link]
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Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health (PMC). [Link]
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Design, synthesis and biological screening of 2,4-dichlorothiazole-5-carboxaldehyde-derived chalcones as potential antitubercular and antiproliferative agents. ResearchGate. (2021-05-11). [Link]
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Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls. [Link]
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Synthesis of 2-(4-chlorophenyl)thiazole. PrepChem.com. [Link]
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4-(4-CHLOROPHENYL)-1,3-THIAZOLE-2-CARBALDEHYDE CAS#: 383142-58-3. ChemWhat. [Link]
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Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. National Center for Biotechnology Information (PMC). [Link]
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Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. (2024-04-16). [Link]
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FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. [Link]
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